molecular formula C13H18N2O2S B3163526 2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1) CAS No. 884242-13-1

2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)

Cat. No.: B3163526
CAS No.: 884242-13-1
M. Wt: 266.36 g/mol
InChI Key: SXXXWJDXUIJRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)” is a molecular complex comprising equimolar proportions of 2-methylbutanoic acid (a branched-chain carboxylic acid) and 6-methyl-1H-benzimidazole-2-thiol (a sulfur-containing benzimidazole derivative). The benzimidazole moiety features a thiol (-SH) group at the 2-position and a methyl group at the 6-position, while 2-methylbutanoic acid contributes a carboxylic acid functional group.

2-Methylbutanoic acid is a volatile organic compound (VOC) frequently identified in microbial metabolism, particularly in bacterial isolates like E. coli and B. subtilis, where it serves as a signaling or defensive molecule . The benzimidazole-thiol component is structurally analogous to bioactive benzimidazole derivatives, which are known for their roles in pharmaceuticals (e.g., antiparasitic agents) and coordination chemistry .

Properties

IUPAC Name

2-methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.C5H10O2/c1-5-2-3-6-7(4-5)10-8(11)9-6;1-3-4(2)5(6)7/h2-4H,1H3,(H2,9,10,11);4H,3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXXWJDXUIJRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O.CC1=CC2=C(C=C1)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol typically involves the reaction of 2-Methylbutanoic acid with 6-methyl-1H-benzimidazole-2-thiol in a 1:1 molar ratio. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or alcohol derivatives.

Scientific Research Applications

The compound features a carboxylic acid functional group from the 2-Methylbutanoic acid and a thiol group from the 6-methyl-1H-benzimidazole-2-thiol. This combination leads to distinctive chemical behavior that can be exploited in synthetic and biological applications.

Chemistry

The compound serves as a reagent in organic synthesis . Its unique structure allows it to act as a building block for more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Capable of being reduced to thiol or alcohol derivatives.
  • Substitution Reactions : Participates in nucleophilic substitution where the thiol group can be replaced by other nucleophiles.

Biology

In biological research, this compound is studied for its potential biological activity . It has been investigated for interactions with biomolecules, which may lead to insights into its mechanism of action within biological systems. Its ability to modulate protein and enzyme activities makes it valuable for exploring various biochemical pathways.

Medicine

The therapeutic potential of this compound is under investigation, particularly as a lead compound for drug development . Its unique properties may contribute to the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, the compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for creating innovative products.

Case Study 1: Organic Synthesis

Researchers have utilized the 2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol in synthesizing novel compounds with enhanced biological activity. The ability to modify the thiol group allows for the creation of derivatives that exhibit improved efficacy against certain biological targets.

A study evaluated the interactions of this compound with various enzymes involved in metabolic pathways. The findings indicated that it could act as an inhibitor for specific enzymes, suggesting potential applications in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of 2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogous benzimidazole and carboxylic acid derivatives:

Compound Functional Groups Key Properties Biological/Industrial Relevance
2-Methylbutanoic acid + 6-methyl-1H-benzimidazole-2-thiol (1:1) Carboxylic acid, thiol, methyl-substituted benzimidazole High polarity, potential for disulfide bond formation, antimicrobial activity Drug design, antimicrobial agents, coordination chemistry
Benzimidazole-2-carboxylic acids (40–46) Carboxylic acid, methyl-substituted benzimidazole Moderate acidity, stable crystalline forms, metal-chelating ability Catalysis, polymer additives, pharmaceutical intermediates
N-Methyl-5-substituted benzimidazole derivatives (47–53) N-methyl, hydroxyl/methyl-substituted benzimidazole Enhanced lipophilicity, resistance to enzymatic degradation Antifungal agents, enzyme inhibitors
Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate (1) Ester, amino, methyl-substituted benzimidazole Hydrolyzable ester group, fluorescence properties Prodrug development, fluorescent probes
3-Methylbutanoic acid (Isovaleric acid) Carboxylic acid, branched alkyl chain Volatile, pungent odor, microbial metabolite Pheromones, flavoring agents, antimicrobial VOCs

Physicochemical Properties

  • Solubility : The thiol and carboxylic acid groups confer higher water solubility compared to ester- or N-methylated benzimidazoles (e.g., compound 1) .
  • Volatility: Unlike 3-methylbutanoic acid (a volatile fatty acid), the target compound’s benzimidazole-thiol component likely reduces volatility, making it more suitable for non-VOC applications .

Biological Activity

The compound “2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)” represents a unique hybrid structure that combines the properties of both a fatty acid and a benzimidazole derivative. This article explores its biological activities, particularly focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy based on available research.

Chemical Structure and Properties

The compound features a 2-methylbutanoic acid moiety linked to a 6-methyl-1H-benzimidazole-2-thiol. The benzimidazole ring is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The thiol group enhances the compound's reactivity and potential biological interactions.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The hybrid compound has shown promise as an anticancer agent due to the inherent properties of the benzimidazole scaffold:

  • Mechanism of Action : Studies indicate that benzimidazole derivatives can function as Topoisomerase I inhibitors, promoting apoptosis in cancer cells. For instance, compounds with similar structures have exhibited strong cytotoxic effects against various cancer cell lines, including K562 (leukemia) and HepG-2 (hepatocellular carcinoma) cells .
  • Efficacy : Research has shown that certain benzimidazole derivatives possess IC50 values in the low micromolar range, indicating significant potency against cancer cells . The specific efficacy of the 2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol remains to be fully elucidated but is expected to follow similar trends.

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives has been well-documented. The 6-methyl-1H-benzimidazole-2-thiol component contributes to this activity:

  • Inhibition Studies : Compounds with thiol groups have demonstrated enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. For example, studies have reported MIC values indicating effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of benzimidazole derivatives is another area of interest:

  • Assessment Methods : Various assays (e.g., DPPH and ABTS) have been employed to evaluate the antioxidant capacity. Similar compounds have shown promising results in scavenging free radicals, which is crucial for reducing oxidative stress in biological systems .

Comparative Efficacy

To understand the biological activity of the target compound better, a comparative analysis with other related compounds is essential:

CompoundActivity TypeIC50/LC50 ValuesReference
2-Methyl-1H-benzimidazoleAntioxidant144.84 µg/ml
Benzimidazole derivativesAnticancer (K562)2.68 µmol/L
Benzothiazole derivativesAntimicrobialMIC = 50 µg/ml

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Anticancer Study : A study involving a series of benzimidazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, supporting their development as potential chemotherapeutics .
  • Antimicrobial Evaluation : Research on novel benzimidazole analogs showed promising antimicrobial activity with MIC values comparable to standard antibiotics, suggesting their potential use in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing the 1:1 co-crystal of 2-methylbutanoic acid and 6-methyl-1H-benzimidazole-2-thiol?

  • Methodological Answer : The synthesis typically involves stoichiometric mixing of the two components under controlled solvent conditions. For example, refluxing equimolar amounts in methanol or ethyl acetate, followed by purification via flash chromatography (silica gel, CH₂Cl₂/MeOH = 100:1) to isolate the co-crystal . Yield optimization requires precise control of reaction time, temperature, and reagent stoichiometry, as slight deviations can lead to undesired byproducts.

Q. How can the compound be characterized using analytical techniques?

  • Methodological Answer :

  • LC/MS/MS : Use electrospray ionization (ESI) to identify molecular ions and fragmentation patterns, confirming the 1:1 stoichiometry .
  • HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity and detect photodegradation products .
  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolves proton environments, distinguishing between free acid and thiol groups versus co-crystal interactions .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer :

  • Photostability : UV light exposure (e.g., 254 nm) induces degradation; monitor via HPLC to track formation of photoproducts like decarboxylated derivatives .
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies melting points and phase transitions. Store at 4°C in amber vials to minimize degradation .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this co-crystal system?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. For example, discrepancies in unit cell parameters may arise from twinning or disordered solvent molecules; iterative refinement with high-resolution data (<1.0 Å) and validation tools (e.g., PLATON) ensures structural accuracy .

Q. What are the photodegradation pathways of this compound, and how do they inform experimental design?

  • Methodological Answer : UV irradiation in aqueous media generates primary photoproducts via elimination of 2-methylbutanoic acid and secondary products through decarboxylation. ESI-LC/MS/MS analysis identifies intermediates (e.g., m/z shifts corresponding to loss of COOH groups). Design stability studies using accelerated degradation protocols (14-day UV exposure) to mimic long-term storage conditions .

Q. How can biological interactions (e.g., enzyme inhibition) be systematically analyzed?

  • Methodological Answer :

  • Activity Assays : Test inhibitory effects on H+/K+-ATPase (a gastric proton pump) using benzimidazole-based probes. Monitor ATP hydrolysis rates via spectrophotometric phosphate detection .
  • Binding Studies : Isothermal titration calorimetry (ITC) quantifies binding affinity, while molecular docking (e.g., AutoDock Vina) predicts interaction sites on enzyme structures .

Q. What computational methods are suitable for modeling the co-crystal’s supramolecular interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze hydrogen-bonding networks between the carboxylic acid and benzimidazole-thiol groups.
  • Hirshfeld Surface Analysis : Visualize intermolecular contacts (e.g., O–H···S and N–H···O interactions) using CrystalExplorer, correlating with experimental XRD data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)
Reactant of Route 2
2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.